

Methyl 3-(dimethylamino)propanoate physical properties

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Compound of Interest

Compound Name: Methyl 3-(dimethylamino)propanoate

Cat. No.: B1580593

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An In-Depth Technical Guide to the Physicochemical Properties of **Methyl 3-(dimethylamino)propanoate**

Abstract

Methyl 3-(dimethylamino)propanoate is a versatile bifunctional molecule featuring both a tertiary amine and a methyl ester group. This unique structural arrangement makes it a valuable building block and intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its synthesis and characterization, and critical information on its safe handling and storage. The content herein is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Chemical Identity and Structure

A clear understanding of a compound's identity is the foundation of all subsequent research and application. **Methyl 3-(dimethylamino)propanoate** is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number.

- IUPAC Name: **Methyl 3-(dimethylamino)propanoate**

- Synonyms: Methyl 3-(dimethylamino)propionate, β -Dimethylaminopropionic acid methyl ester, Methyl N,N-dimethyl- β -alanine methyl ester[1]
- CAS Number: 3853-06-3[1][2]
- Molecular Formula: $C_6H_{13}NO_2$ [2][3]
- Molecular Weight: 131.17 g/mol [2][3]

The structure consists of a propanoate backbone with a dimethylamino group at the β -carbon position, which dictates its chemical reactivity and physical properties.

Caption: Molecular Structure of **Methyl 3-(dimethylamino)propanoate**.

Physicochemical Properties

The physical properties of **Methyl 3-(dimethylamino)propanoate** are a direct consequence of its molecular structure. The presence of the polar ester group and the basic tertiary amine, combined with a relatively small alkyl chain, defines its characteristics as a colorless liquid under standard conditions.

Property	Value	Source(s)
Physical Form	Colorless Liquid	[1][2]
Boiling Point	152-154 °C (at 760 mmHg)	[2]
Density	0.917 g/mL (at 25 °C)	[2]
Refractive Index (n _{20/D})	1.418	[2]
Flash Point	51 °C (124 °F) - Closed Cup	[4]
pKa	8.25 \pm 0.28 (Predicted)	[3][4]
Molecular Formula	$C_6H_{13}NO_2$	[2][3]
Molecular Weight	131.17 g/mol	[2][3]

The boiling point is moderate, consistent with a molecule of its molecular weight capable of dipole-dipole interactions but not hydrogen bonding (as the amine is tertiary). Its density is

slightly less than that of water.

Synthesis and Mechanistic Insights

A robust and common method for the preparation of **Methyl 3-(dimethylamino)propanoate** is the aza-Michael addition of dimethylamine to methyl acrylate.^[2] This reaction is highly efficient and proceeds under mild conditions.

Reaction Mechanism

The synthesis is a classic example of a conjugate addition reaction. The nucleophilic dimethylamine attacks the electrophilic β -carbon of the α,β -unsaturated ester (methyl acrylate). The reaction proceeds via a zwitterionic intermediate which then undergoes a proton transfer to yield the final product. The absence of acidic protons on the nitrogen of dimethylamine prevents polymerization or side reactions often seen with primary or secondary amines, leading to a clean, high-yielding transformation.

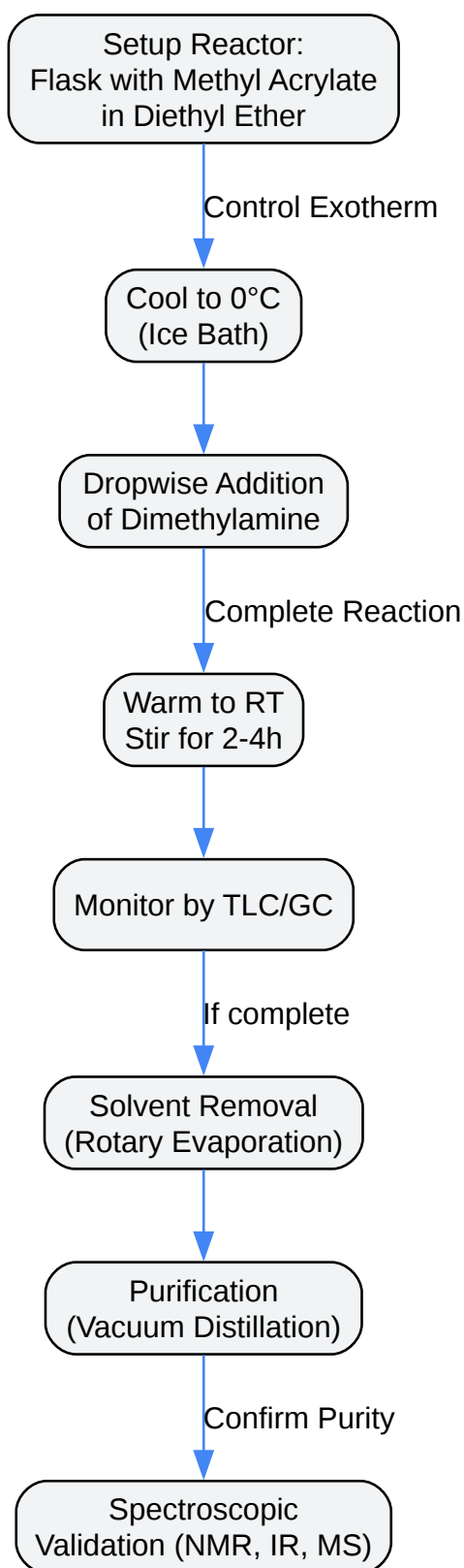
Experimental Synthesis Protocol

Causality: This protocol is designed for high conversion and purity. The reaction is run at a controlled temperature initially to manage the exothermicity of the Michael addition. Bringing the reaction to room temperature ensures it proceeds to completion.

- **Reactor Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add methyl acrylate (1.0 eq). Dilute with a suitable solvent like diethyl ether.
- **Temperature Control:** Cool the flask in an ice-water bath to 0 °C. This is critical to control the initial exothermic reaction upon addition of the amine.
- **Reagent Addition:** Add a solution of dimethylamine (1.1 eq) in the same solvent to the dropping funnel. Add the amine solution dropwise to the stirred methyl acrylate solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
- **Monitoring:** The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the methyl acrylate starting

material.

- Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield **Methyl 3-(dimethylamino)propanoate** as a colorless liquid.
- Validation: The identity and purity of the distilled product must be confirmed via spectroscopic analysis as described in Section 4.



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Caption: Experimental workflow for the synthesis of **Methyl 3-(dimethylamino)propanoate**.

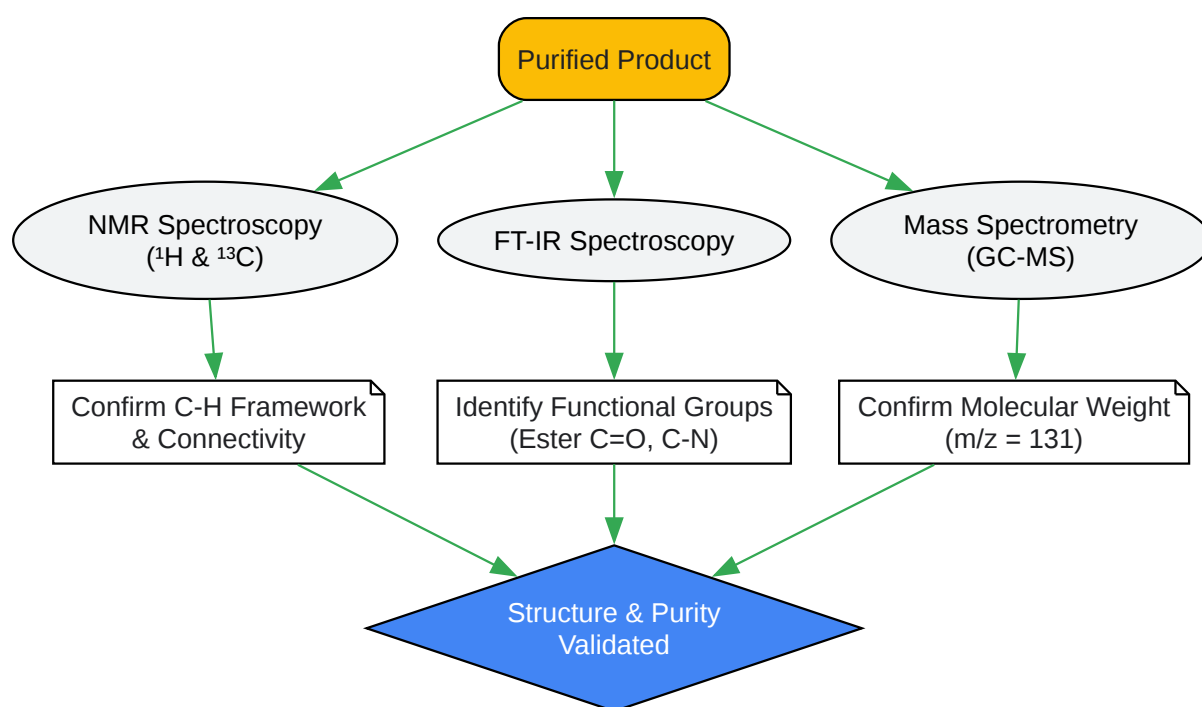
Spectroscopic Characterization Workflow

To ensure the identity, structure, and purity of a synthesized compound, a multi-faceted spectroscopic approach is non-negotiable. Each technique provides a unique and complementary piece of structural information.

Step-by-Step Characterization Protocol

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To elucidate the carbon-hydrogen framework of the molecule.
 - ^1H NMR Protocol: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl_3). The expected spectrum should show:
 - A singlet integrating to 6H around δ 2.2-2.3 ppm, corresponding to the two equivalent methyl groups on the nitrogen ($-\text{N}(\text{CH}_3)_2$).
 - Two triplets integrating to 2H each, likely around δ 2.4-2.8 ppm, for the two methylene groups ($-\text{CH}_2\text{CH}_2-$). The coupling pattern confirms their adjacency.
 - A sharp singlet integrating to 3H around δ 3.6-3.7 ppm for the methyl ester protons ($-\text{OCH}_3$).
 - ^{13}C NMR Protocol: Using the same sample, acquire a proton-decoupled ^{13}C NMR spectrum. This confirms the presence of all 6 unique carbon environments: two for the N-methyl groups, two for the ethyl chain carbons, one for the ester methyl, and one for the carbonyl carbon (typically >170 ppm).
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Purpose: To identify the key functional groups.
 - Protocol: Acquire a spectrum of the neat liquid sample using a salt plate (NaCl or KBr). The spectrum is expected to show:
 - A strong, sharp absorption band around 1740 cm^{-1} , characteristic of the $\text{C}=\text{O}$ stretch of a saturated ester.

- C-H stretching bands just below 3000 cm^{-1} .
- A C-N stretching band around $1100\text{-}1250\text{ cm}^{-1}$.
- The absence of a broad O-H or N-H band (above 3200 cm^{-1}) confirms the purity from starting materials or water.
- Mass Spectrometry (MS):
 - Purpose: To confirm the molecular weight and fragmentation pattern.
 - Protocol: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI). The mass spectrum should show a molecular ion peak (M^+) at $m/z = 131$, confirming the molecular weight.



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Caption: Workflow for the complete spectroscopic validation of the compound's identity.

Safety, Handling, and Storage

Methyl 3-(dimethylamino)propanoate is a flammable liquid and an irritant.^{[3][5]} Strict adherence to safety protocols is mandatory.

GHS Hazard Information

Hazard Class	Code	Statement	Source(s)
Flammable Liquid	H226	Flammable liquid and vapor	^{[3][5]}
Skin Irritation	H315	Causes skin irritation	^{[3][5]}
Eye Irritation	H319	Causes serious eye irritation	^{[3][5]}
Specific Target Organ Toxicity	H335	May cause respiratory irritation	^{[3][5]}

- Signal Word: Warning^[3]

Handling Protocol

- Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.^[2] An emergency eyewash station and safety shower must be readily accessible.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles and a face shield.
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile).
 - Body Protection: Wear a flame-retardant lab coat.
- Procedural Precautions: Keep away from heat, sparks, and open flames.^[3] Use non-sparking tools and take measures to prevent static discharge. Avoid contact with skin, eyes, and clothing.

Storage

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C.[2][4]
- Rationale: The compound contains a tertiary amine, which can be susceptible to slow air oxidation over time.[2] While not as reactive as primary or secondary amines, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to maintain purity.

Applications in Research and Development

Methyl 3-(dimethylamino)propanoate serves as a key intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations.

- Precursor for Enolates: It can be used to generate lithium enolates through reaction with strong bases like lithium diisopropylamide (LDA).[2]
- Building Block: It is a valuable precursor for creating α -methylene esters, acids, and lactones.[2]
- Pharmaceutical Synthesis: The N,N-dimethyl- β -alanine scaffold is a component of more complex biologically active molecules, making this compound a useful starting material in drug discovery campaigns.

Conclusion

Methyl 3-(dimethylamino)propanoate is a fundamentally important chemical reagent with well-defined physical properties and straightforward synthesis. Its utility is rooted in the dual functionality of its ester and tertiary amine groups. A thorough understanding of its properties, coupled with rigorous adherence to the synthesis, characterization, and safety protocols outlined in this guide, enables researchers to effectively and safely leverage this compound in their scientific endeavors.

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